REACTION_CXSMILES
|
C(OC1C=CC(OCC[N:16]2[CH2:21][CH2:20][N:19]([C:22]3[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=3)[CH2:18][CH2:17]2)=CC=1)C1C=CC=CC=1.[ClH:30]>CCO>[C:22]1([N:19]2[CH2:20][CH2:21][NH:16][CH2:17][CH2:18]2)[CH:27]=[CH:26][CH:25]=[CH:24][CH:23]=1.[ClH:30]
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
the mixture was heated on a steam bath for 15 minutes
|
Duration
|
15 min
|
Type
|
DISSOLUTION
|
Details
|
dissolved
|
Type
|
CUSTOM
|
Details
|
to form
|
Type
|
TEMPERATURE
|
Details
|
The reaction was cooled to ~5°
|
Type
|
FILTRATION
|
Details
|
The solids were filtered off
|
Type
|
WASH
|
Details
|
were washed in EtOH
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)N1CCNCC1
|
Name
|
|
Type
|
product
|
Smiles
|
Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |